molecular formula C16H20N4O3S B2523595 (E)-4-(methoxymethyl)-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 2321331-92-2

(E)-4-(methoxymethyl)-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No. B2523595
CAS RN: 2321331-92-2
M. Wt: 348.42
InChI Key: KNWKNNHCQFFDFX-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(methoxymethyl)-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of (E)-4-(methoxymethyl)-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is not fully understood. However, studies have suggested that it may exert its biological activity by inhibiting specific enzymes or receptors. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
(E)-4-(methoxymethyl)-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has been reported to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation. It has also been reported to have a cytotoxic effect on human lung cancer cells and can inhibit the proliferation of human ovarian cancer cells.

Advantages and Limitations for Lab Experiments

The use of (E)-4-(methoxymethyl)-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole in lab experiments has several advantages. It is easily synthesized and can be modified to generate analogs with improved biological activity. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the use of (E)-4-(methoxymethyl)-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole in scientific research. One of the possible directions is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the use of this compound as a fluorescent probe for imaging studies in biological systems. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of (E)-4-(methoxymethyl)-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole can be achieved through several methods. One of the most commonly used methods is the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes. This reaction involves the use of copper catalysts and can be carried out under mild reaction conditions. Other methods include click reaction, Sonogashira coupling, and Staudinger reaction.

Scientific Research Applications

(E)-4-(methoxymethyl)-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has various applications in scientific research. One of the significant applications is in the field of medicinal chemistry, where it is used as a scaffold for the development of new drugs. This compound has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been used as a fluorescent probe for imaging studies in biological systems.

properties

IUPAC Name

4-(methoxymethyl)-1-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-23-13-15-11-20(18-17-15)16-7-9-19(12-16)24(21,22)10-8-14-5-3-2-4-6-14/h2-6,8,10-11,16H,7,9,12-13H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWKNNHCQFFDFX-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CN(N=N1)C2CCN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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